[2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate
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Overview
Description
[2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate is an organic compound that features a chlorophenyl group attached to a carbamoyl phenyl acetate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic substrate with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst to introduce an acyl group into the aromatic ring through an electrophilic aromatic substitution mechanism .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Friedel-Crafts acylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[2-[(4-bromophenyl)carbamoyl]phenyl] Acetate: Similar structure but with a bromine atom instead of chlorine.
[2-[(4-nitrophenyl)carbamoyl]phenyl] Acetate: Similar structure but with a nitro group instead of chlorine.
Uniqueness
[2-[(4-chlorophenyl)carbamoyl]phenyl] Acetate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The presence of the chlorophenyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
17892-92-1 |
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Molecular Formula |
C15H12ClNO3 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
[2-[(4-chlorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)20-14-5-3-2-4-13(14)15(19)17-12-8-6-11(16)7-9-12/h2-9H,1H3,(H,17,19) |
InChI Key |
MWINWGQRSUMWFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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